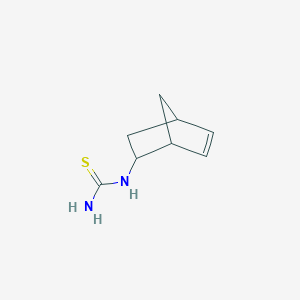

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

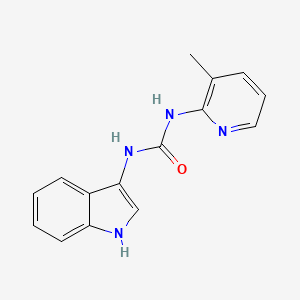

The compound “n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea” is a unique chemical with the linear formula C21H22N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide afforded a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. The SMILES string representation of the molecule is O=C(NCC1C(C=C2)CC2C1)N(C3=CC=CC=C3)C4=CC=CC=C4 .Physical And Chemical Properties Analysis

The physical and chemical properties of “n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea” are not well-documented. The compound has a molecular formula of C21H22N2O and a CAS Number of 4114-76-5 .Aplicaciones Científicas De Investigación

1. Organic Synthesis and Derivative Formation

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea and its derivatives have shown significant reactivity, making them useful in organic synthesis. For instance, N-Amino-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide has been utilized in oxidative aminoaziridination reactions, demonstrating its reactivity towards alkenes with electron-withdrawing groups and providing access to stable derivatives of N-aminoaziridine (Zibinsky et al., 2008). Additionally, the compound's ability to react with N-(2,3-epoxypropyl)arenesulfonamides to form amino alcohols with a norbornene fragment and a sulfonamide group has been explored, further showcasing its potential in synthetic chemistry (Kas’yan et al., 2009).

2. Photoreactive Polymer Development

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea derivatives have been used in the creation of photoreactive polymers. For instance, Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) demonstrated significant changes in its refractive index under UV irradiation due to the photo-Fries rearrangement. This property makes it suitable for optical applications such as waveguiding. Additionally, the photogeneration of aminoketone groups enhanced the chemical reactivity of the polymer, opening avenues for surface functionalization and photolithographic techniques (Griesser et al., 2009).

3. Catalytic Applications and Polymerization Processes

The reactivity of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea derivatives has also been harnessed in catalytic applications. For example, the insertion of various norbornene derivatives into the palladium−methyl bond was explored, proving relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

Propiedades

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGARRDHDRSGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3011367.png)

![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3011376.png)

![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)